2-(4-Chloro-3-nitrobenzoyl)benzoic acid
Description
Chemical Nomenclature and Structural Features of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid
The precise naming and structural understanding of a chemical compound are fundamental to its scientific study. This compound is a molecule that features a benzoic acid core functionalized with a substituted benzoyl group. The presence of chloro and nitro groups, in addition to the carboxylic acid and ketone functionalities, imparts a unique reactivity profile to the molecule.
IUPAC and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to ensure its unambiguous identification. nih.gov Alongside its formal name, a variety of synonyms are used in commercial and laboratory settings.
| Identifier Type | Name |
| IUPAC Name | This compound |
| Common Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid tcichemicals.com |
| 3'-Nitro-4'-chlorobenzoylbenzoic acid ontosight.ai | |
| Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- nih.gov | |
| o-(4-Chloro-3-nitrobenzoyl)benzoic acid nih.gov | |
| 2-(3-Nitro-4-chlorobenzoyl)benzoic acid nih.gov |
Molecular Formula and Computed Descriptors
The molecular formula and computed descriptors provide essential information about the compound's composition and physicochemical properties. These data points are crucial for analytical characterization and computational modeling. The molecular formula for this compound is C14H8ClNO5. nih.govontosight.aichemicalbook.comaboundchem.comscbt.com
| Descriptor | Value |
| Molecular Formula | C14H8ClNO5 |
| Molecular Weight | 305.67 g/mol chemicalbook.comaboundchem.comscbt.com |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N+[O-])C(=O)O nih.gov |
| InChI | InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) nih.gov |
| InChIKey | RITAQDHCJBLSSL-UHFFFAOYSA-N nih.gov |
| CAS Number | 85-54-1 nih.govchemicalbook.com |
Current Research Landscape and Emerging Applications in Advanced Materials and Therapeutics
Current research involving this compound is primarily focused on its role as a versatile chemical intermediate. Its established use in the synthesis of indanthrone (B1215505) derivatives continues to be relevant in the field of advanced materials, particularly in the development of high-performance pigments and dyes. chemicalbook.comsarex.com
The potential for this compound extends into the realm of materials science, where derivatives of benzoic acid are explored for applications such as liquid crystals. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel bent-core liquid crystals, where the molecular shape and polarity are critical for achieving desired mesomorphic properties.
In the therapeutic domain, while this specific compound is not an active pharmaceutical ingredient, its role as a pharmaceutical intermediate is significant. sarex.com The broader class of substituted benzoic acid derivatives has been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. ontosight.aimdpi.comnih.gov The functional groups present in this compound, particularly the nitro and chloro substituents, offer multiple avenues for chemical modification. This allows for the generation of libraries of new compounds that can be screened for potential therapeutic applications. For example, the reduction of the nitro group to an amine is a common transformation that yields a new scaffold for further derivatization. google.com This positions this compound as a valuable starting material in medicinal chemistry research programs aimed at discovering new drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAQDHCJBLSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058925 | |
| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-54-1 | |
| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 85-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-nitrobenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GY4PM962I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Chloro 3 Nitrobenzoyl Benzoic Acid
Classical and Contemporary Synthesis Strategies
The synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is dominated by classical organic chemistry reactions, adapted for specificity and yield. The two primary routes approach the final structure from different precursors, either by modifying an existing benzophenone (B1666685) skeleton or by creating it.
Synthesis from 2-(4-chlorobenzoyl)benzoic acid via nitration
The most common and industrially significant method for producing this compound is the electrophilic aromatic substitution via nitration of 2-(4-chlorobenzoyl)benzoic acid. This reaction utilizes a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to introduce a nitro (-NO₂) group onto the chlorinated phenyl ring.
The reaction proceeds by dissolving 2-(4-chlorobenzoyl)benzoic acid in concentrated sulfuric acid, followed by the careful, cooled addition of nitric acid. The directing effects of the substituents on the phenyl ring are crucial for the reaction's success. The chloro group at position 4 is an ortho-, para-director, while the deactivating benzoyl group at position 1 directs meta. The combined influence results in the regioselective nitration at the position ortho to the chlorine atom and meta to the carbonyl bridge, which is position 3.
A typical laboratory or industrial procedure involves dissolving the starting material in concentrated sulfuric acid at a low temperature (0–5°C) and then slowly adding fuming nitric acid while ensuring the temperature does not exceed 10°C. After stirring for several hours, the reaction is quenched by pouring the mixture into ice water, causing the product to precipitate. The solid is then filtered, washed, and can be recrystallized to achieve high purity.
Optimization of this process involves careful control over several parameters, as detailed in the table below.
| Parameter | Range Tested | Optimal Value | Resulting Yield (%) | Resulting Purity (%) |
| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |
| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |
| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |
Alternative nitrating systems, such as using acetic anhydride in place of sulfuric acid, can moderate the reaction's reactivity, potentially reducing side reactions. Furthermore, modern continuous flow nitration systems offer improved heat dissipation and reproducibility compared to traditional batch systems, leading to slightly higher yields and shorter reaction times.
Synthesis from 4-chloro-3-nitrobenzoic acid derivatives
An alternative, though less common, synthetic route involves a Friedel-Crafts acylation reaction. This pathway constructs the benzophenone skeleton by reacting a derivative of 4-chloro-3-nitrobenzoic acid with benzene (B151609).
The first step in this sequence is the conversion of 4-chloro-3-nitrobenzoic acid into a more reactive acylating agent, typically the acyl chloride (4-chloro-3-nitrobenzoyl chloride). This is accomplished by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 4-chloro-3-nitrobenzoyl chloride is then used to acylate benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the benzene ring to form the desired this compound after an aqueous workup.
However, this method is hampered by a significant limitation: the presence of the strongly electron-withdrawing nitro group on the acyl chloride deactivates it towards electrophilic substitution. lumenlearning.comyoutube.com This deactivation makes the Friedel-Crafts acylation reaction sluggish and often requires harsh conditions, which can lead to lower yields and the formation of side products.
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Selectivity
| Feature | Nitration of 2-(4-chlorobenzoyl)benzoic acid | Friedel-Crafts Acylation |
| Starting Materials | Readily available | Requires prior synthesis of the acyl chloride |
| Yield | High (typically 85-90%) | Generally lower due to deactivation by the nitro group |
| Selectivity | Good regioselectivity with proper temperature control | High selectivity for the desired isomer |
| Reaction Conditions | Requires strong, corrosive acids; low temperatures | Requires stoichiometric amounts of a moisture-sensitive Lewis acid catalyst; potentially harsh conditions |
| Industrial Feasibility | High; established and optimized process | Lower; challenges with catalyst handling and lower efficiency make it less economical |
The nitration route's primary advantages are its high conversion rate and the relatively low cost and availability of the starting materials. While it requires careful handling of highly corrosive acids, the process is well-established and can be controlled to produce high yields of the desired product with excellent purity.
The Friedel-Crafts acylation route, while conceptually straightforward, is practically challenging. The deactivating nature of the nitro group on the electrophile is a major kinetic barrier. lumenlearning.comlibretexts.org This makes the reaction less efficient and less economically viable compared to the nitration pathway.
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of these reactions is key to their optimization and control. Both syntheses proceed via well-understood electrophilic aromatic substitution pathways, involving distinct intermediates and transition states.
Elucidation of Reaction Intermediates and Transition States
Nitration Pathway: The mechanism for the nitration of 2-(4-chlorobenzoyl)benzoic acid begins with the generation of the active electrophile, the nitronium ion (NO₂⁺). This occurs through the reaction of concentrated nitric acid with the stronger acid, sulfuric acid, which protonates the nitric acid, allowing for the loss of a water molecule. masterorganicchemistry.comyoutube.comlibretexts.org
The key mechanistic steps are:
Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The π-electron system of the substituted benzene ring attacks the highly reactive nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com This step is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com
Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product. masterorganicchemistry.comyoutube.com
The transition state for the reaction is the high-energy point on the reaction coordinate leading to the formation of the sigma complex. Computational studies on similar nitration reactions show the existence of an initial π-complex where the nitronium ion is associated with the aromatic ring before the formation of the covalent C-N bond of the sigma complex. nih.gov
Friedel-Crafts Acylation Pathway: The mechanism of the Friedel-Crafts acylation route also involves the formation of a potent electrophile, the acylium ion. sigmaaldrich.combyjus.com
Formation of the Electrophile: The acyl chloride (4-chloro-3-nitrobenzoyl chloride) reacts with the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comyoutube.com
Electrophilic Attack: Similar to the nitration mechanism, the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized arenium ion (sigma complex), which is the key intermediate. lumenlearning.com This is the rate-determining step of the reaction. youtube.com
Deprotonation: The [AlCl₄]⁻ complex formed in the first step acts as a base, removing a proton from the ring to restore aromaticity. This regenerates the AlCl₃ catalyst and produces HCl as a byproduct. byjus.com An aqueous workup is then required to liberate the final ketone product from its complex with the Lewis acid.
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for the synthesis of this compound are not widely published, the reaction rates can be understood from the general principles of electrophilic aromatic substitution kinetics.
For both the nitration and Friedel-Crafts pathways, the rate-determining step is the initial electrophilic attack on the aromatic ring that leads to the formation of the non-aromatic arenium ion intermediate. masterorganicchemistry.com The rate law for these reactions is typically second order, being first order in the aromatic substrate and first order in the electrophile.
Rate = k[Aromatic Substrate][Electrophile]
In the nitration route , the rate is dependent on the concentration of the nitronium ion and the nucleophilicity of the 2-(4-chlorobenzoyl)benzoic acid substrate. The existing benzoyl and chloro substituents are both electron-withdrawing, deactivating the ring and making the reaction slower than the nitration of unsubstituted benzene. youtube.commsu.edu However, the reaction is still sufficiently fast for practical synthesis under standard nitrating conditions.
In the Friedel-Crafts acylation route , the kinetics are significantly less favorable. The strong deactivating effect of the nitro group on the 4-chloro-3-nitrobenzoyl chloride electrophile reduces its reactivity substantially. youtube.comlibretexts.org This increases the activation energy for the formation of the acylium ion and for the subsequent attack by benzene, leading to a much slower reaction rate compared to acylations with non-deactivated acyl chlorides. This kinetic impediment is a primary reason why this route is less efficient and not the preferred method for synthesis.
Influence of Catalysts and Reaction Conditions on Synthesis Outcome
The synthesis of this compound is typically a multi-step process, primarily involving a Friedel-Crafts acylation followed by a nitration reaction. The outcome of these steps is highly dependent on the choice of catalysts and the specific conditions employed.
The foundational step, a Friedel-Crafts acylation, traditionally uses a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the reaction between an aromatic substrate and an acylating agent like phthalic anhydride. wikipedia.orgprepchem.com However, this conventional method has drawbacks. The product, an aryl ketone, can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst. wikipedia.orglscollege.ac.in This complicates the work-up procedure and generates significant waste. researchgate.net
Research has explored various alternative catalysts to overcome these limitations. Milder Lewis acids and solid acid catalysts have been investigated to improve efficiency and reduce environmental impact. For instance, metal triflates, such as Hafnium(IV) triflate (Hf(OTf)₄) and Ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective in catalytic amounts for Friedel-Crafts acylations. chemistryjournals.net Copper(II) triflate (Cu(OTf)₂) has also been identified as a highly efficient catalyst for these reactions. chemistryjournals.net
The second key step is the nitration of the 2-(4-chlorobenzoyl)benzoic acid intermediate. The conditions for this electrophilic aromatic substitution are critical for achieving high yield and purity. The reaction typically uses a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Optimization studies have shown a direct correlation between reaction parameters and the quality of the final product. For example, using 1.1 equivalents of fuming nitric acid in 10 mL/g of concentrated sulfuric acid at a controlled temperature of 5°C has been found to produce optimal results.
Alternative nitration systems, such as replacing sulfuric acid with acetic anhydride, can moderate the reaction's reactivity, thereby reducing side reactions and improving the purity of the final compound.
Table 1: Effect of Reaction Conditions on the Nitration of 2-(4-chlorobenzoyl)benzoic acid
This table illustrates the impact of varying reaction parameters on the yield and purity of this compound, based on optimization data.
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |
| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |
| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |
Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop greener synthetic routes for this compound and related compounds. These approaches focus on minimizing waste, avoiding hazardous solvents, and promoting catalyst recycling.
Solvent-Free and Aqueous-Phase Synthetic Protocols
While aqueous-phase synthesis for this specific compound is not widely documented, the use of water as a reaction medium is a growing area of interest for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Another alternative to traditional solvents is the use of ionic liquids. For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a reaction medium for copper(II) triflate-catalyzed acylations has been shown to improve reaction rates and regioselectivity compared to conventional organic solvents. chemistryjournals.net
Catalyst Recycling and Sustainable Methodologies
The ability to recover and reuse catalysts is a cornerstone of green and economically viable chemical processes. Several catalytic systems used in the synthesis of aroylbenzoic acids have demonstrated excellent recyclability.
Zinc Oxide (ZnO): In solvent-free Friedel-Crafts acylations, ZnO powder can be recovered by simple washing with a solvent like dichloromethane and reused up to three times without a significant loss of catalytic activity. researchgate.net
Bismuth(III) Oxychloride (BiOCl): This water-insensitive and eco-friendly material can be used to generate the active catalyst, bismuth(III) chloride, in situ. After the reaction, the BiOCl can be easily recovered in nearly quantitative yields from the aqueous work-up and recycled. chemistryjournals.net
Rare-Earth Metal Triflates: Catalysts like Yb(OTf)₃ are stable, compatible with various conditions, and can be easily recovered after the reaction and reused without a decrease in activity. chemistryjournals.net
Spent Acid Recovery: In the nitration step, the large quantities of sulfuric acid used can be reclaimed. A sustainable approach involves recovering the spent H₂SO₄ through distillation, which can reduce acid waste by as much as 70%.
Table 2: Overview of Recyclable Catalysts in Friedel-Crafts Acylation
This table summarizes various catalysts that can be recycled, highlighting their green chemistry advantages.
| Catalyst | Synthetic Step | Recycling Methodology | Key Advantages |
| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Simple washing and filtration | Low-cost, eco-friendly, enables solvent-free conditions. researchgate.netchemistryjournals.net |
| Bismuth(III) Oxychloride (BiOCl) | Friedel-Crafts Acylation | Recovery from aqueous work-up | Water-insensitive, easily recovered in high yield. chemistryjournals.net |
| Rare-Earth Metal Triflates (e.g., Yb(OTf)₃) | Friedel-Crafts Acylation | Simple recovery post-reaction | High stability, reusable without loss of activity. chemistryjournals.net |
| Sulfuric Acid (H₂SO₄) | Nitration | Distillation of spent acid | Reduces significant acid waste, improves process economy. |
Chemical Transformations and Reactivity of 2 4 Chloro 3 Nitrobenzoyl Benzoic Acid
Reactions Involving the Nitro Group
The nitro group in 2-(4-chloro-3-nitrobenzoyl)benzoic acid is a versatile functional handle that can be readily transformed into an amino group, opening pathways to a variety of amino-substituted derivatives.
Catalytic Hydrogenation to Aminobenzoylbenzoic Acid Derivatives
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This transformation is crucial for the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid, a valuable intermediate.
Raney nickel is a frequently chosen catalyst for the hydrogenation of nitro compounds due to its high activity and cost-effectiveness compared to precious metal catalysts. orgsyn.org Its structural and thermal stability allows for its application across a broad spectrum of reaction conditions. orgsyn.org A key advantage of using Raney nickel, particularly for halogenated nitroaromatics like this compound, is its ability to selectively reduce the nitro group without causing significant dehalogenation, a common side reaction with catalysts like palladium on carbon.
The hydrogenation process involves the adsorption of molecular hydrogen onto the porous surface of the Raney nickel catalyst, where it is activated. The nitro compound then reacts with this activated hydrogen on the catalyst surface, leading to the stepwise reduction of the nitro group to an amino group.
The efficiency and selectivity of the catalytic hydrogenation of this compound are highly dependent on the reaction parameters. The interplay of hydrogen pressure, temperature, and the choice of solvent must be carefully optimized to achieve high yields and purity of the desired 2-(3-amino-4-chlorobenzoyl)benzoic acid.
Table 1: Optimization of Hydrogenation Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Hydrogen Pressure | Atmospheric to moderate pressure (e.g., up to 11.5 atm) | Increasing hydrogen pressure generally increases the rate of hydrogenation. researchgate.net However, for many Raney nickel-catalyzed nitro reductions, atmospheric pressure is sufficient. |
| Temperature | Ambient to moderately elevated temperatures (e.g., up to 298 K) | Higher temperatures can increase the reaction rate but may also promote side reactions such as dehalogenation or decomposition. researchgate.net |
| Solvent | Protic solvents (e.g., ethanol, ethyl acetate) | The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Ethyl acetate (B1210297) has been successfully used as a solvent for this specific transformation. |
This table is generated based on general principles of catalytic hydrogenation and specific examples found in the literature. Actual optimal conditions may vary.
Research has shown that the hydrogenation of nitrobenzene (B124822) over a skeleton nickel catalyst is influenced by both hydrogen pressure and temperature, with an optimal set of conditions being a temperature not exceeding 298 K and a hydrogen pressure of approximately 11.5 atm. researchgate.net For the specific conversion of this compound, a method utilizing Raney nickel in an organic solvent under a hydrogen atmosphere has been patented, indicating the industrial relevance of this approach.
Following the completion of the hydrogenation reaction, the solid Raney nickel catalyst is typically removed by filtration. The crude 2-(3-amino-4-chlorobenzoyl)benzoic acid is then isolated from the reaction mixture. Purification is a critical step to remove any unreacted starting material, intermediates, and potential by-products.
A common and effective method for the purification of aminobenzoic acids is recrystallization. This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. For aminobenzoic acid derivatives, solvents such as water, ethanol, or mixtures like ethyl acetate/heptane have been employed. semanticscholar.orgyoutube.comyoutube.com The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. youtube.comyoutube.comma.edu
Table 2: Purification Techniques for Aminated Products
| Technique | Description |
|---|---|
| Filtration | The initial step to remove the heterogeneous Raney nickel catalyst from the reaction mixture. |
| Washing | The crude product may be washed with a solvent in which the impurities are soluble but the product is not. |
| Recrystallization | A highly effective method for purification based on solubility differences. The choice of solvent is crucial for obtaining high purity and yield. nih.gov |
| Drying | The final step to remove any residual solvent from the purified product. |
This table outlines general post-treatment and purification steps applicable to the product.
Other Reduction Reactions and their Applications
While catalytic hydrogenation is a prevalent method, the nitro group of this compound can also be reduced using other chemical reagents. These methods can offer advantages in terms of chemoselectivity, reaction conditions, or compatibility with other functional groups.
One common alternative is the use of metals in acidic media. For instance, stannous chloride (SnCl2) in the presence of an acid is a well-established reagent for the reduction of aromatic nitro compounds to anilines. semanticscholar.org This method has been shown to be effective for the reduction of a substituted chloronitrobenzene to the corresponding chloroaniline in high yield without affecting other sensitive groups like a benzyl (B1604629) ether or the chloro substituent. semanticscholar.org The reaction typically proceeds smoothly in a solvent such as ethanol. semanticscholar.org
Other metal-based reducing systems, such as iron powder in acetic acid or zinc in the presence of ammonium (B1175870) chloride, are also widely used for the reduction of nitroarenes and could potentially be applied to this compound.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in this compound is another key site for chemical modification, allowing for the synthesis of esters, acid chlorides, and other derivatives.
A fundamental reaction of carboxylic acids is their conversion to esters, a process known as esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common method. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com Microwave-assisted Fischer esterification has also been shown to be an efficient method for the synthesis of substituted nitrobenzoate esters. usm.my
Another important transformation of the carboxylic acid moiety is its conversion into an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.orggoogle.com This reaction converts the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating subsequent nucleophilic acyl substitution reactions. researchgate.net The resulting acid chloride is a more reactive derivative that can be readily converted into esters, amides, and other acyl compounds. For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride using thionyl chloride, sometimes with a catalytic amount of pyridine. orgsyn.orggoogle.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(3-Amino-4-chlorobenzoyl)benzoic acid |
| Ethyl acetate |
| Ethanol |
| p-Nitrobenzoic acid |
| p-Nitrobenzoyl chloride |
| Pyridine |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Thionyl chloride |
| Stannous chloride |
| Iron |
| Zinc |
| Ammonium chloride |
Reactions Involving the Halogen (Chlorine) Substituent
The chlorine atom on the benzoyl ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group in the ortho position. libretexts.orgmasterorganicchemistry.com This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org A variety of nucleophiles can be used to displace the chlorine, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups at this position. The reaction is generally favored by strong nucleophiles and may require heat.
The carbon-chlorine bond in this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction could be used to couple this compound with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
Another important cross-coupling reaction is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a means to introduce alkenyl substituents onto the benzoyl ring of the molecule. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl derivative |
Reactivity of the Benzoyl Linker
The carbonyl group of the benzoyl linker is also a site for chemical modification.
The carbonyl group in the benzoyl linker can undergo reduction. A study has investigated the reduction of this compound in a sodium hydroxide (B78521) solution using catalysts such as Raney nickel, Pd/Al₂O₃, and Pt/Al₂O₃. sigmaaldrich.com Such reductions can potentially lead to the corresponding alcohol (a secondary alcohol) or, under more forcing conditions, to the methylene (B1212753) group, thus altering the connectivity and geometry of the molecule. The choice of reducing agent and reaction conditions determines the extent of reduction. For example, a patent describes a method for preparing 2-(3-amino-4-chlorobenzoyl)benzoic acid by hydrogenating this compound with Raney nickel as a catalyst, which simultaneously reduces the nitro group. google.com
Ring-Opening and Ring-Closing Reactions of this compound
The chemical reactivity of this compound is characterized by its potential to undergo intramolecular ring-closing reactions, a common trait for 2-aroylbenzoic acids. Conversely, the product of such a reaction, a substituted anthraquinone (B42736), is a highly stable aromatic system, and its ring-opening is not a typical chemical transformation under standard conditions.
Ring-Closing Reactions
The structure of this compound, featuring a carboxylic acid group and a ketone carbonyl in an ortho position on adjacent phenyl rings, is predisposed to intramolecular cyclization. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, which results in the formation of a fused tricyclic system.
Mechanism and Products:
When treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or polyphosphoric acid (PPA), this compound is expected to undergo cyclization to form a substituted anthraquinone. google.comgoogle.comsciencemadness.org The reaction proceeds via protonation of the carboxylic acid, followed by the formation of an acylium ion intermediate. This electrophilic center is then attacked by the electron-rich benzene (B151609) ring of the benzoyl group, leading to the formation of a new carbon-carbon bond and subsequent dehydration to yield the fused ring system.
Specifically, the cyclization of this compound would yield 1-chloro-2-nitroanthraquinone. The positions of the chloro and nitro substituents on the resulting anthraquinone are determined by their original placement on the benzoyl ring of the starting material.
Reaction Conditions:
This type of cyclization typically requires heating in the presence of a strong acid. For example, similar chloro-benzoyl-benzoic acids have been successfully cyclized to their corresponding chloro-anthraquinones by heating in 100% sulfuric acid. google.com The presence of the electron-withdrawing nitro group on the benzoyl ring deactivates it towards electrophilic attack, which means that harsh reaction conditions are likely necessary to achieve this transformation.
The general reaction scheme is presented below:

Figure 1. General mechanism for the acid-catalyzed intramolecular cyclization of a 2-aroylbenzoic acid to an anthraquinone derivative.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Concentrated H₂SO₄, heat | 1-Chloro-2-nitroanthraquinone | Intramolecular Friedel-Crafts Acylation |
Ring-Opening Reactions
Ring-opening reactions of the cyclized product, 1-chloro-2-nitroanthraquinone, are not readily observed. Anthraquinone and its derivatives are known for their high chemical and thermal stability due to their extensive aromatic conjugation across the three rings. cas.cn Cleavage of the carbon-carbon bonds within this robust ring system would require extreme conditions or highly specific enzymatic pathways, which are not characteristic of the general chemical reactivity of this class of compounds. cas.cn While specialized enzymatic systems have been shown to cleave the anthraquinone core in biological contexts, this is not a reaction that this compound or its cyclized product would typically undergo in a standard laboratory setting. cas.cn Therefore, for practical purposes in synthetic chemistry, the anthraquinone ring system is considered stable and resistant to ring-opening reactions.
Structural Modifications and Derivative Synthesis for Enhanced Activity
Systematic Structural Optimization Strategies
Structural optimization involves a methodical approach to modifying the lead compound. By altering specific parts of the molecule, such as the aromatic rings, bridging atoms, and key functional groups, chemists can fine-tune its properties.
The two benzene (B151609) rings in the 2-(4-Chloro-3-nitrobenzoyl)benzoic acid structure are primary targets for modification through electrophilic aromatic substitution. The reactivity and orientation of incoming substituents are dictated by the directing effects of the existing groups.
Right Benzene Ring: This ring contains the chloro and nitro substituents. Both the chlorine atom and the nitro group are deactivating, electron-withdrawing groups. They direct incoming electrophiles to the meta position relative to themselves. However, their positions (1, 2) mean the directing effects are antagonistic, requiring careful analysis to predict substitution patterns.
Left Benzene Ring: This ring is substituted with the carboxylic acid and the benzoyl group. Both of these are deactivating and meta-directing groups, which would guide further substitution primarily to the position meta to both groups.
Oxidation of any potential alkyl side-chains that might be added to the rings can be used to prepare various substituted benzoic acids. msu.edumsu.edu The table below outlines potential modifications based on these principles.
| Target Ring | Existing Substituents | Directing Effect | Potential Modifications |
| Right Benzene Ring | -Cl, -NO₂ | Deactivating, Meta-directing | Halogenation, Nitration, Sulfonation at available positions |
| Left Benzene Ring | -COOH, -C(O)Ar | Deactivating, Meta-directing | Halogenation, Nitration, Sulfonation at the 5-position |
This table represents theoretically guided strategies for aromatic ring modification.
The carbonyl group (C=O) acts as a bridge linking the two aromatic rings. This linker is a key site for isosteric replacement to alter the molecule's spatial arrangement and electronic properties. A common strategy is the replacement of the carbonyl oxygen with a sulfur atom to create a thioketone. This modification maintains a similar steric profile while altering bond angles, polarity, and hydrogen-bonding capacity.
Nitro Group Reduction: The nitro group (-NO₂) is a strong electron-withdrawing group. It can be readily reduced to an amino group (-NH₂) using various catalytic hydrogenation methods. For instance, the reduction of this compound can be achieved using a Raney nickel catalyst in the presence of hydrogen gas to yield 2-(3-amino-4-chlorobenzoyl)benzoic acid. google.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the aromatic ring. msu.edugoogle.com
Carbonyl Linker Reduction: The ketone bridge can be reduced to a secondary alcohol or completely to a methylene (B1212753) bridge (-CH₂-). These changes increase the flexibility of the molecule and remove the polar carbonyl group, which can impact receptor binding and solubility.
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve a compound's properties by swapping one functional group for another with similar physical or chemical characteristics. u-tokyo.ac.jp
For this compound, key targets for such replacements include the carboxylic acid and the chloro group.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres include tetrazoles, acyl sulfonamides, and 5-oxo-1,2,4-oxadiazoles. nih.govdrughunter.com These groups can mimic the acidic proton and hydrogen bonding pattern of the original carboxylic acid. drughunter.com
Halogen Replacement: The chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups like a trifluoromethyl group (-CF₃). These substitutions can influence the compound's lipophilicity and electronic nature. cambridgemedchemconsulting.com
The following table details common bioisosteric replacements for the key functional groups.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and hydrogen bonding, increased lipophilicity. drughunter.com |
| Acyl Sulfonamide | Mimics acidity, can increase potency and metabolic stability. drughunter.com | |
| Chlorine (-Cl) | Fluorine (-F) | Smaller size, can alter binding and metabolic profile. u-tokyo.ac.jp |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawer, increases lipophilicity and metabolic stability. cambridgemedchemconsulting.com |
Synthesis of Advanced Derivatives
Building upon the core structure of this compound, more complex derivatives can be synthesized, particularly by targeting the carboxylic acid moiety.
The general synthesis scheme involves the reaction of this compound with a selected alcohol (R-OH) to form the corresponding ester. This method can be used to create a library of derivatives for further study. google.comipinnovative.com
Below is a table of potential benzoate (B1203000) derivatives that could be synthesized from the parent compound.
| Reactant Alcohol (R-OH) | Resulting Derivative Name | Introduced Moiety (R) |
| Methanol | Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Methyl |
| Ethanol | Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Ethyl |
| Isopropanol | Isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Isopropyl |
| Benzyl (B1604629) alcohol | Benzyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Benzyl |
This table illustrates a synthetic strategy for creating a series of advanced derivatives.
Diaryl Benzoic Acid Antimicrobials and Their Structural Analogs
The core structure of this compound serves as a foundation for developing diaryl benzoic acid antimicrobials. While direct studies on this specific parent compound are limited, research into analogous structures provides insight into this class of antimicrobials. Benzamide (B126) derivatives, which are structurally related, have demonstrated a wide range of pharmacological effects, including antibacterial and antifungal properties. nih.govnanobioletters.com The synthesis of these compounds often involves the reaction of a benzoic acid derivative with various amines, leading to molecules with two aryl groups connected through an amide linkage. This structural motif is crucial for their biological activity, and modifications to either aryl ring can significantly impact their antimicrobial spectrum and potency.
Derivatives with Modified Linker Lengths and Amide/Amine Linkers
Modifying the linker between the two aromatic rings of the parent compound is a key strategy for optimizing biological activity. The synthesis of derivatives with amide or amine linkers is a common approach.
Amide derivatives are typically synthesized from a benzoic acid precursor. A general method involves converting the carboxylic acid group to a more reactive acyl chloride, often by using thionyl chloride. ctppc.orgresearchgate.net This intermediate, such as 4-nitro-benzoyl chloride, can then be reacted with a primary or secondary amine (including substituted anilines or aliphatic amines) to form the corresponding N-substituted benzamide. nih.govctppc.orgmdpi.com The reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com
Research into various benzamide derivatives has shown that these modifications can produce compounds with significant antimicrobial activity. nanobioletters.com For instance, certain synthesized benzamide compounds have shown excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 to 6.25 μg/mL. nanobioletters.com The nature of the substituent on the amine or aniline (B41778) part of the molecule plays a critical role in determining the efficacy of these derivatives.
Thioureide Derivatives and Their Synthetic Pathways
Thioureides represent another important class of derivatives with a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net The synthesis of thioureide derivatives from a benzoic acid scaffold is a multi-step process. nih.govresearchgate.netlew.ro
The synthetic pathway typically involves three main stages:
Acid Chloride Formation : The starting benzoic acid is reacted with thionyl chloride to produce the corresponding benzoyl chloride. nih.govresearchgate.net This is a crucial step for activating the carboxyl group.
Isothiocyanate Intermediate : The benzoyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. This reaction yields a benzoyl isothiocyanate intermediate. nih.govresearchgate.netlew.ro
Thioureide Formation : The isothiocyanate is not isolated but is reacted in situ with various primary aromatic amines. This final step yields the N,N'-disubstituted thioureide derivatives. nih.govresearchgate.net
Studies on thioureides derived from the related 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated their potential as antimicrobial agents. The antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring of the amine. nih.gov Some derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 32 to 1024 μg/mL. nih.govnih.gov For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea were identified as particularly active compounds. nih.gov
Table 1: Antimicrobial Activity of Selected Thioureide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | >1024 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 512 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | C. albicans | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | C. albicans | 256 |
Data derived from studies on 2-(4-chlorophenoxymethyl)-benzoic acid derivatives. nih.gov
Sulfonamide Derivatives
Sulfonamides are a well-established class of antimicrobial agents. jocpr.comresearchgate.net Incorporating a sulfonamide group (–SO₂NH–) into the benzoic acid structure can lead to new derivatives with significant biological activity. nih.gov
The synthesis of sulfonamide derivatives can be approached in several ways. One common method involves the reaction of an amino-substituted benzoic acid with a benzenesulfonyl chloride in the presence of a base. impactfactor.org Alternatively, a chlorosulfonyl benzoic acid can be reacted with various amines or anilines. nih.govrsc.org For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be reacted with a substituted aniline to form a sulfamoyl benzoic acid intermediate. This intermediate can then be converted to its acid chloride and subsequently reacted with other amines to create a final sulfonamide-benzamide hybrid. nih.gov
Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |
|---|---|---|
| Novel Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 | 64 - 256 |
| Novel Sulfonamide Derivatives (1b-d) | Clinical S. aureus strains | 64 |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Clinical S. aureus isolates | 32 - 512 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant S. aureus | 15.62-31.25 (μmol/L) |
Data compiled from various studies on different sulfonamide derivatives. jocpr.comnih.govnih.gov
Pharmacological and Biological Activity Research
Antimicrobial Activities
2-(4-Chloro-3-nitrobenzoyl)benzoic acid has served as a crucial starting material in the synthesis of a class of compounds designed to inhibit bacterial growth. These derivatives have been investigated for their efficacy against a range of bacteria, with a particular focus on Gram-positive pathogens.
The formation of the bacterial RNA polymerase (RNAP) holoenzyme, which occurs when a catalytic core RNAP binds with a sigma (σ) initiation factor, is an essential process for bacterial survival and a key target for new antimicrobial drugs. nih.gov Research has identified this compound as a commercially available precursor for synthesizing compounds that disrupt this critical interaction. nih.gov
Specifically, it was used to synthesize a lead compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, which was identified as an inhibitor of the core-σ interactions. nih.gov This lead compound and its subsequent derivatives function by mimicking the sigma factor at its primary binding site on the RNAP clamp helix domain. nih.govchemicalbook.com The benzoic acid portion of these molecules is predicted to form important ionic bonds with arginine residues within this binding site, highlighting the structural importance of the initial benzoyl benzoic acid scaffold.
Derivatives synthesized from this compound have demonstrated significant antimicrobial activity against the high-priority pathogen Streptococcus pneumoniae. nih.gov The initial hit compound, derived from this compound, showed mild activity against S. pneumoniae ATCC 49619 with a minimum inhibitory concentration (MIC) of 256 μg/mL. Through rational design and structural optimization, researchers drastically improved this potency. chemicalbook.com
One study detailed the development of a series of benzoyl benzoic acid derivatives, with modifications aimed at enhancing their antimicrobial effects. A representative compound from this series exhibited excellent activity against Staphylococcus epidermidis, with an MIC as low as 0.5 μg/mL, a potency comparable to the antibiotic vancomycin. chemicalbook.com Another optimized compound demonstrated a significant improvement in activity against S. pneumoniae, reducing the MIC to 8 μg/mL. The research confirmed that these compounds were also active against other clinically significant Gram-positive bacteria, including Staphylococcus aureus, Group A Streptococcus (Streptococcus pyogenes), and Group B Streptococcus (Streptococcus agalactiae).
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these optimized derivatives against various Gram-positive bacteria.
| Compound/Derivative | Target Organism | MIC (μg/mL) |
| Initial Hit Compound | S. pneumoniae ATCC 49619 | 256 |
| Optimized Derivative (C3-005) | S. pneumoniae | 8 |
| Representative Derivative (8e) | S. aureus | 2-4 |
| Representative Derivative (8e) | S. pneumoniae | 2-4 |
| Representative Derivative (8e) | S. pyogenes (GAS) | 4 |
| Representative Derivative (8e) | S. agalactiae (GBS) | 4 |
| Optimized Representative Compound | S. epidermidis | 0.5 |
This table presents data for derivatives synthesized from this compound, as reported in cited research.
In the development of these novel antibacterials, researchers also evaluated their cytotoxicity to ensure they could be viable candidates for further study. The goal was to create compounds with high antimicrobial efficacy and low toxicity to mammalian cells. Studies confirmed that optimized compounds demonstrated low cytotoxicity, indicating their potential for future development as therapeutic agents. chemicalbook.com
The reviewed scientific literature focuses primarily on the activity of this compound derivatives against Gram-positive bacteria. There is no specific information available in these sources regarding the efficacy of either the parent compound or its direct RNAP-inhibiting derivatives against Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa.
Anticancer and Cytotoxic Activities
Based on the reviewed literature, no specific studies were identified that evaluated the in vitro cytotoxicity of this compound against human cancer cell lines. Research into the anticancer properties of benzoic acid derivatives is ongoing, but specific data for this particular compound is not available in the consulted sources.
Dose- and Time-Dependent Antiproliferative Effects
Currently, there is no publicly available research data detailing the specific dose- and time-dependent antiproliferative effects of this compound. While related compounds and other chemical classes have been investigated for their impact on cell growth, studies focusing solely on this molecule are not present in the reviewed literature.
Induction of Apoptosis in Leukemia Cell Lines
Specific studies on the induction of apoptosis in leukemia cell lines by this compound have not been identified in the available research. The scientific community has explored the pro-apoptotic potential of various compounds in the context of leukemia; for instance, derivatives of 2-chloro-1,4-naphthoquinone (B24044) and 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide have been shown to induce growth inhibition and apoptosis in malignant T-cells and myeloid leukemia cells. nih.govnih.gov However, research explicitly demonstrating this activity for this compound is not currently available.
Other Reported Biological Activities
Potential Anti-inflammatory Properties
This compound has been noted for its potential anti-inflammatory effects, although detailed research findings and specific data from these studies are not extensively documented in the public domain. ontosight.ai The broader class of benzophenone-containing molecules is recognized for a variety of biological activities, including anti-inflammatory properties. nih.govmdpi.com For example, research on a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.gov This suggests a potential avenue for future investigation into the specific anti-inflammatory mechanisms of this compound.
Applications as Insect Growth Regulators (e.g., against Lepidoptera pests)
There is no direct evidence in the reviewed literature to support the application of this compound as an insect growth regulator (IGR). The development of IGRs is an active area of pest control research. nih.gov A patent application has been filed for a structurally similar compound, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, for its use as an IGR against Lepidoptera pests like Spodoptera frugiperda and Plutella xylostella. google.com However, this compound is a sulfonamide derivative and is chemically distinct from the benzoyl structure of this compound.
Inhibition of Juvenile Hormone Biosynthesis in Insects
No studies were found that specifically identify this compound as an inhibitor of juvenile hormone (JH) biosynthesis in insects. The inhibition of this pathway is a key mechanism for many insect growth regulators. nih.gov Research has shown that other molecules, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, can inhibit JH biosynthesis by suppressing the transcription of relevant enzymes in the corpora allata of insects like Bombyx mori. nih.govresearchmap.jp The aforementioned patent for the related sulfonamide compound, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, notes its function as a juvenile hormone biosynthesis inhibitor. google.com
Antioxidant Potential of Related Benzophenone (B1666685) Analogues
The benzophenone scaffold is a subject of significant interest for its antioxidant properties. nih.govmdpi.com While data specific to this compound is limited, studies on related analogues provide insight into the potential of this chemical class. Natural benzophenones, for instance, are known to exhibit a range of biological activities, including antioxidant effects. nih.gov
Research into novel synthetic benzophenone analogues has demonstrated promising antioxidant activity. In one study, a series of new benzophenones containing a 1,3-thiazol moiety was synthesized and evaluated. One particular analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone, displayed significant antioxidant capabilities. nih.govresearchgate.net This compound was effective at reducing reactive oxygen species (ROS) and protecting non-cancerous cells from oxidative stress-induced death. nih.govresearchgate.net The antioxidant capacity of benzophenones is often linked to their substitution patterns, with the number and position of hydroxyl groups on the phenyl rings being an important structural feature for activity. researchgate.net
| Compound Class | Specific Analogue Example | Observed Antioxidant Activity | Cell Lines Tested |
|---|---|---|---|
| Benzophenones with 1,3-thiazol moiety | 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone | Displayed important antioxidant activity, decreased reactive oxygen species (ROS) production. | MCF7 (cancerous), hTERT-HME1 (non-cancerous), H9c2 (cardiomyoblastic) |
| Natural Benzophenones | Various hydroxylated benzophenones | DPPH radical scavenging activity. Activity correlates with the number of hydroxyl groups. | In vitro assays |
Structure-Activity Relationship (SAR) Studies
The exploration of the SAR of this compound derivatives is a critical step in optimizing their potential therapeutic applications. By systematically altering the chemical structure of the parent molecule, researchers can identify key functional groups and structural motifs that govern its biological activity.
Correlation of Structural Modifications with Biological Efficacy
Systematic modifications of the this compound scaffold have revealed important correlations between structural changes and biological activity. Studies on related 2-benzoylbenzoic acid derivatives have shown that the nature and position of substituents on both phenyl rings significantly influence their therapeutic potential. For instance, in a series of sweet-tasting 2-benzoylbenzoic acid analogs, the presence and position of methoxy (B1213986) groups were found to be critical for activity, suggesting that specific electronic and steric properties are required for receptor interaction. acs.org
While direct studies on the therapeutic efficacy of a wide range of this compound derivatives are limited in the public domain, research on analogous compounds provides valuable insights. For example, in a series of 2-sulfonamidebenzamides, the introduction of halogen substituents was shown to improve potency by approximately 8-fold for their target, highlighting the potential impact of the chloro group in the title compound.
| Compound/Analog | Structural Modification | Observed Impact on Biological Efficacy |
| 2-(4-Methoxybenzoyl)benzoic acid | Methoxy group at the 4-position of the benzoyl ring | Essential for sweet taste perception acs.org |
| 2-Sulfonamidebenzamides | Introduction of halogen substituents | ~8-fold improvement in potency |
This table illustrates the impact of specific structural modifications on the biological activity of related benzoylbenzoic acid and benzamide (B126) scaffolds.
Impact of Substituent Position and Electronic Properties on Activity
In studies of other benzoic acid derivatives, it has been established that hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues at a biological target. iomcworld.com Conversely, the phenyl core itself is crucial for enhancing hydrophobic interactions with nonpolar residues. iomcworld.com The interplay between the electron-withdrawing chloro and nitro groups in this compound likely modulates this balance, influencing its binding affinity and selectivity for specific proteins. The relative positions of these substituents are also critical; for example, ortho substituents can have direct steric and electronic interactions with the core functional groups of the molecule, which can be a determining factor for activity. icm.edu.pl
| Substituent | Position | Electronic Property | Predicted Impact on Activity |
| Chlorine | 4 | Electron-withdrawing, Halogen bonding potential | Influences binding affinity and selectivity |
| Nitro Group | 3 | Strongly electron-withdrawing | Modulates overall molecular polarity and interaction potential |
This interactive table details the key substituents of this compound and their predicted influence on its biological activity based on general principles of medicinal chemistry.
Pharmacophore Modeling and Ligand-Protein Interactions
Pharmacophore modeling serves as a valuable computational tool to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For benzophenone derivatives, which share a structural core with this compound, pharmacophore models have been successfully constructed to guide molecular modifications aimed at reducing toxicity while maintaining or enhancing desired properties like UV absorption. researchgate.netbohrium.com These models typically highlight the importance of aromatic rings, hydrogen bond acceptors (like the carbonyl and nitro groups), and hydrophobic features.
The interaction of a ligand with its protein target is fundamental to its mechanism of action. nih.govresearchgate.net While specific ligand-protein interaction studies for this compound are not extensively documented, general principles suggest that the carboxylic acid group can form crucial hydrogen bonds or ionic interactions with basic amino acid residues (e.g., lysine, arginine) in a binding pocket. The carbonyl group and the nitro group can also act as hydrogen bond acceptors. The chloro- and nitro-substituted phenyl ring can engage in hydrophobic and potentially halogen bonding or pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein. Understanding these potential interactions is key to designing more potent and selective derivatives.
Computational Chemistry and Molecular Modeling Studies
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.
While direct docking studies on "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" are not extensively detailed in the available literature, research on its closely related derivatives provides significant insights into its potential biological targets and binding mechanisms. This compound serves as a precursor for a class of antibacterials designed to inhibit the interaction between bacterial RNA polymerase (RNAP) and sigma factors.
Pharmacophore modeling based on a bioactive derivative, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, has been used to predict how these molecules fit into the target protein. The predicted binding site for this class of compounds is the β′ clamp-helices (β′CH) region of the bacterial RNAP core enzyme. This region is a known binding site for sigma factors, and competitive inhibition at this site can effectively halt bacterial transcription. The model suggests a specific orientation where the different moieties of the inhibitor occupy distinct pockets within the β′CH region.
The predictive binding model for derivatives of "this compound" highlights several key amino acid residues within the E. coli RNAP β′CH region that are crucial for interaction and affinity. The model indicates that the benzoic acid portion of the molecule is likely to form important interactions with positively charged arginine residues, specifically R278 or R281. The nitrobenzoyl group is predicted to fit into a pocket defined by the hydrophobic residue L282. Another key hydrophobic interaction is anticipated between the aminophenyl group (a modification from the parent chloro group) and residue I291.
These interactions—electrostatic interactions with arginine and hydrophobic contacts with leucine (B10760876) and isoleucine—are critical for anchoring the inhibitor in the binding site, preventing the natural binding of the sigma factor and thus inhibiting transcription.
Table 1: Predicted Interacting Residues in the RNAP β′CH Region for Derivatives
| Molecular Moiety | Key Interacting Residue(s) | Type of Interaction |
| Benzoic Acid | R278, R281 | Electrostatic/Ionic |
| Nitrobenzoyl Group | L282 | Hydrophobic |
| Substituted Benzene (B151609) Ring | I291 | Hydrophobic |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties, providing a foundation for understanding their reactivity and conformational preferences.
For a molecule like "this compound," which possesses multiple rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structures. DFT calculations can be used to construct a potential energy landscape by systematically rotating the key dihedral angles, such as the bond between the two phenyl rings and the bond connecting the carboxylic acid group.
Studies on similar ortho-substituted benzoic acids have shown that the interactions between the ortho-substituent and the carboxylic acid group significantly influence the planarity and rotational barriers of the molecule. For "this compound," DFT would likely predict non-planar minimum energy structures to minimize steric repulsion between the carbonyl oxygen of the benzoyl linker and the carboxylic acid group on the adjacent ring. The calculations would yield the relative energies of different conformers (e.g., cis and trans arrangements of the carboxylic acid proton) and the energy barriers for interconversion between them, providing a detailed map of the molecule's flexibility.
DFT is also employed to analyze the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as sites for potential hydrogen bonding or electrostatic interactions with a biological target.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking.
MD simulations would be a valuable next step after docking "this compound" or its derivatives into a target like the RNAP β′CH region. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is monitored over time. A stable, low RMSD value for the ligand suggests that it remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein and ligand. It can show which amino acid residues are most affected by the ligand's binding.
Interaction Analysis: Throughout the simulation, the specific hydrogen bonds and hydrophobic contacts between the ligand and the protein can be tracked. This confirms whether the key interactions predicted by docking are maintained over time.
In studies of similar inhibitors, MD simulations have been used to validate docking results and confirm the stability of the ligand-protein complex, providing stronger evidence for the proposed mechanism of action.
Dynamic Behavior of the Compound in Biological Systems
While the crystal structure offers a high-resolution view of the compound in a bound state, biological systems are inherently dynamic. Molecular dynamics (MD) simulations are a powerful computational technique used to study the motion of atoms and molecules over time, providing a more realistic representation of the compound's behavior in a physiological environment.
Although specific, extensive MD simulation studies on the this compound-PPAT complex are not widely published, the principles of such analyses can be applied to this system. An MD simulation would typically involve placing the 5O0H crystal structure in a simulated aqueous environment and calculating the forces between atoms to model their movements over nanoseconds or even microseconds.
Such a simulation would aim to:
Assess Conformational Flexibility: Determine how the compound's conformation changes within the binding pocket and how the protein itself responds to the ligand's presence.
Analyze Water Dynamics: Investigate the role of water molecules in mediating the interaction between the ligand and the protein.
Identify Key Hydrogen Bonds and Interactions: Observe the stability and duration of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.
The dynamic stability of the protein-ligand complex can be evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time would suggest a stable binding mode. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also highlight which parts of the protein become more or less flexible upon ligand binding.
| Parameter | Description | Implication for this compound-PPAT Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD for the ligand would indicate it remains securely bound in the active site of PPAT. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Can identify key flexible or rigid residues in the PPAT active site that are crucial for accommodating the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Would reveal the persistence of key hydrogen bonds that anchor the compound within the binding pocket. |
Binding Affinity Predictions and Stability of Ligand-Receptor Complexes
Understanding the strength of the interaction between a ligand and its target is paramount in drug design. Computational methods can predict the binding affinity, often expressed as a binding free energy (ΔG), which correlates with the ligand's potency.
For the this compound-PPAT complex, various computational techniques could be employed to estimate binding affinity:
Molecular Docking: While the crystal structure shows the actual binding pose, docking simulations could be used to computationally redock the ligand into the active site to validate the scoring functions used to predict binding affinity for other, similar compounds.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous and computationally expensive methods that can provide highly accurate predictions of the relative binding affinities of a series of related ligands.
Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA): These are more computationally efficient methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation models. They are often used to analyze snapshots from MD simulations to provide an estimate of the binding affinity and to decompose the energy contributions from individual residues.
A hypothetical breakdown of the energetic contributions to the binding of this compound to PPAT, as would be determined by an MM/PBSA analysis, is presented below.
| Energy Component | Description | Predicted Contribution to Binding Affinity |
| Van der Waals Energy | Attractive and repulsive forces between non-bonded atoms. | Favorable (negative value) |
| Electrostatic Energy | Coulombic interactions between charged and polar atoms. | Favorable (negative value) |
| Polar Solvation Energy | Energy required to desolvate the ligand and the binding site. | Unfavorable (positive value) |
| Non-polar Solvation Energy | Energy related to the hydrophobic effect. | Favorable (negative value) |
| Total Binding Free Energy (ΔG) | The sum of the above components. | A negative value indicates favorable binding. |
The stability of the ligand-receptor complex is a function of these energetic contributions. The crystal structure of 5O0H reveals that this compound forms specific interactions within the active site of PPAT. nih.govnih.gov Computational studies would further quantify the strength of these interactions and predict how modifications to the compound's structure might enhance binding affinity and, consequently, its inhibitory potential against this mycobacterial enzyme.
Analytical and Spectroscopic Characterization of 2 4 Chloro 3 Nitrobenzoyl Benzoic Acid and Its Derivatives
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the molecular framework, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR: In the ¹H NMR spectrum of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, the aromatic protons would exhibit distinct chemical shifts due to the influence of electron-withdrawing groups such as the nitro, chloro, and carbonyl moieties. The spectrum is expected to show a complex multiplet pattern for the seven aromatic protons. Protons on the nitro- and chloro-substituted ring are expected to be shifted further downfield compared to those on the benzoic acid ring. For a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the aromatic protons appear at δ = 8.70 ppm and δ = 8.40 ppm nih.gov. This indicates the strong deshielding effect of the nitro and chloro groups.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in its asymmetric structure. The carbonyl carbons of the carboxylic acid and ketone functional groups would appear significantly downfield, typically in the range of 165-200 ppm. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic carbon appears at δ = 164.3 ppm nih.gov. The carbons attached to the nitro and chloro groups would also have their chemical shifts influenced by these substituents.
The following table summarizes the expected chemical shifts based on the analysis of similar structures.
| Atom | Spectroscopy Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.5 - 8.8 | Signals are spread due to varying electronic environments. Protons ortho and para to the nitro group are expected to be the most downfield. |
| Carboxylic Acid Proton | ¹H NMR | 10.0 - 13.0 | Typically a broad singlet, shifted significantly downfield. |
| Aromatic Carbons | ¹³C NMR | 120 - 150 | Includes carbons attached to chloro and nitro groups, which cause significant shifts. |
| Carboxylic Acid Carbon | ¹³C NMR | ~165 | Based on data from analogous compounds nih.gov. |
| Ketone Carbonyl Carbon | ¹³C NMR | >190 | Generally appears further downfield than an acid carbonyl. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The presence of the carboxylic acid is confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. The ketone carbonyl stretch is also expected in this region, often slightly lower than the acid carbonyl. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The C-Cl bond shows a stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. For example, the IR spectrum of a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, shows an O-H stretch at 2865 cm⁻¹ and a C=O stretch at 1702 cm⁻¹ nih.gov.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch, hydrogen-bonded | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretch | ~1700 - 1725 |
| Ketone (C=O) | Stretch | ~1680 - 1700 |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (N-O) | Symmetric Stretch | 1345 - 1385 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aryl-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.
For this compound (C₁₄H₈ClNO₅), the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 305. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) at m/z 307 with about one-third the intensity of the main peak. High-resolution mass spectrometry would yield the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this structure would include:
Loss of a hydroxyl group (-OH) from the carboxylic acid, resulting in a fragment at m/z 288/290.
Loss of the entire carboxyl group (-COOH) , leading to a fragment at m/z 260/262.
Loss of the nitro group (-NO₂) , producing a fragment at m/z 259/261.
Cleavage at the ketone linkage , which can result in several fragment ions corresponding to the benzoyl and benzoic acid portions of the molecule.
| Ion | m/z (for ³⁵Cl) | Description |
| [C₁₄H₈³⁵ClNO₅]⁺ | 305 | Molecular Ion ([M]⁺) |
| [C₁₄H₈³⁷ClNO₅]⁺ | 307 | Isotope Peak ([M+2]⁺) |
| [M - OH]⁺ | 288 | Loss of hydroxyl radical |
| [M - COOH]⁺ | 260 | Loss of carboxyl group |
| [M - NO₂]⁺ | 259 | Loss of nitro group |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with its chromophores.
The molecule contains two benzene (B151609) rings, a carbonyl group (ketone), and a nitro group, all of which are chromophores and contribute to a complex spectrum. The extended conjugation between the benzoyl group and the benzoic acid moiety, along with the powerful electron-withdrawing and chromophoric nature of the nitro group, would likely lead to strong absorptions in the UV region. Compared to simpler molecules like 2-chlorobenzoic acid, the absorption maxima (λmax) are expected to be shifted to longer wavelengths (a bathochromic or red shift).
Raman and ESR Spectroscopy
Raman Spectroscopy: This technique is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, such as the C=C stretching modes in the aromatic rings. It could also provide information on the vibrations of the carbonyl groups and the nitro group, helping to confirm the structural features identified by IR spectroscopy. Studies on related nitrobenzoic acids have utilized Raman spectroscopy to investigate their vibrational properties researchgate.net.
Electron Spin Resonance (ESR) Spectroscopy: ESR, or Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. This compound, in its neutral ground state, is a diamagnetic molecule with no unpaired electrons and would therefore be ESR-silent. However, this technique could be employed to study radical intermediates formed during chemical reactions, such as the electrochemical reduction of the nitro group to a radical anion.
Chromatographic Techniques for Analysis and Purification
Chromatography is essential for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods are employed.
Column Chromatography: This is a primary technique for the purification of the crude product after synthesis. Typically, silica gel is used as the stationary phase, and a solvent system of varying polarity (e.g., a mixture of hexane and ethyl acetate) is used as the mobile phase to separate the desired compound from impurities and reaction byproducts rsc.orgrsc.org.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography google.com. By spotting the reaction mixture on a silica-coated plate and developing it in a suitable solvent, the separation of starting materials, intermediates, and products can be visualized.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical technique used to determine the purity of the final compound and for quantitative analysis. A reverse-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the carboxylic acid remains protonated. Purity levels as high as 98% for this compound can be confirmed using HPLC ottokemi.com.
| Technique | Stationary Phase | Mobile Phase (Example) | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Preparative purification of the crude product rsc.orgrsc.org. |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Monitoring reaction progress and identifying components google.com. |
| High-Performance Liquid Chromatography (HPLC) | C18-bonded Silica | Acetonitrile/Water with Acid | Purity assessment and quantitative analysis ottokemi.com. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and performing quantitative analysis. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this compound.
A typical RP-HPLC method utilizes a non-polar stationary phase and a polar mobile phase. For the analysis of this compound, a Newcrom R1 column has been identified as a suitable stationary phase. The mobile phase generally consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. The inclusion of an acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. For applications where the eluent is directed to a mass spectrometer (MS), formic acid is preferred over phosphoric acid due to its volatility.
Purity analysis by HPLC indicates that this compound can be obtained at high purity levels, with some commercial sources reporting purities of >97.0% and 98% as determined by HPLC area percentage.
For quantitative analysis, a validated HPLC method would be required. This involves establishing several parameters to ensure the reliability of the results. While a specific validated method for this compound is not detailed in publicly available literature, a standard validation process would include the determination of the following:
Linearity: A calibration curve would be constructed by analyzing a series of standards of known concentrations. The linear relationship between concentration and detector response would be established.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Precision: This is assessed by analyzing replicate samples at the same concentration to determine the degree of agreement among the results.
Accuracy: The accuracy of the method is determined by comparing the measured concentration to a known true concentration, often through spike and recovery experiments.
Specificity: The ability of the method to solely measure the analyte of interest in the presence of other components, such as impurities or degradation products.
A summary of typical HPLC conditions for related benzoic acid derivatives is presented in the interactive table below.
| Parameter | Typical Conditions |
| Stationary Phase | C18 or other suitable reversed-phase column (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) |
| Detection | UV-Vis Detector |
| Injection Volume | 5 - 20 µL |
| Flow Rate | 0.8 - 1.5 mL/min |
Column Chromatography for Product Purification
Column chromatography is a widely used technique for the purification of organic compounds, including this compound, particularly after its synthesis. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
In the context of the synthesis of this compound, column chromatography can be employed to remove unreacted starting materials, by-products, and other impurities. The choice of the stationary phase and the mobile phase is critical for achieving effective separation.
For a compound like this compound, which possesses polar functional groups (carboxylic acid and nitro group), a polar stationary phase such as silica gel (SiO₂) is commonly used. The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities. The separation is based on the principle that more polar compounds will adhere more strongly to the polar stationary phase and thus elute more slowly, while less polar compounds will travel down the column more quickly.
A gradient elution technique, where the polarity of the mobile phase is gradually increased over time, is often employed to effectively separate compounds with a range of polarities. For instance, the elution might start with a less polar solvent system, such as a mixture of hexane and ethyl acetate, and the proportion of the more polar solvent (ethyl acetate) would be gradually increased to elute the more polar compounds.
The following interactive table outlines the general components of a column chromatography setup for the purification of a moderately polar compound like this compound.
| Component | Description |
| Stationary Phase | Silica gel (SiO₂) or Alumina (Al₂O₃) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) |
| Elution Mode | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |
| Detection | Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy of collected fractions |
Crystallographic Studies
Crystallographic studies are essential for the unambiguous determination of the three-dimensional structure of a molecule and for understanding its packing and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.
This technique provides detailed information about:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles between adjacent bonds.
Torsion angles: The dihedral angles that describe the conformation of the molecule.
Despite the importance of this technique, a search of publicly available crystallographic databases did not yield a specific single crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its crystal structure, such as unit cell parameters, space group, and atomic coordinates, are not available in the public domain at the time of this writing.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions dictate the physical properties of the solid, such as its melting point, solubility, and stability.
For this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that these groups would form strong hydrogen bonds, leading to the formation of dimers or extended chains. This is a very common and dominant interaction in the crystal structures of carboxylic acids.
Dipole-Dipole Interactions: The presence of the polar nitro group (NO₂) and the carbon-chlorine (C-Cl) bond would introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that would influence the molecular arrangement.
π-π Stacking: The two aromatic rings in the molecule could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant cohesive force in the crystals of many aromatic compounds.
Without experimental crystallographic data, the specific details of the crystal packing and the precise nature and geometry of the intermolecular interactions for this compound remain speculative.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-Chloro-3-nitrobenzoyl)benzoic acid and its ester derivatives?
A common method involves esterification of the parent acid using thionyl chloride (SOCl₂) in methanol. For example, methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is synthesized by dissolving the acid in MeOH, cooling to 0°C, adding SOCl₂ dropwise, and refluxing for 24 hours. The product is isolated via evaporation and filtration, yielding ~90% purity . For benzyl ester derivatives, analogous methods with benzyl alcohol and appropriate coupling agents (e.g., DCC/DMAP) are employed .
Q. How can researchers characterize this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., nitro and chloro group environments).
- X-ray crystallography : Resolve crystal packing and bond angles using programs like SHELXL for refinement .
- HPLC or LC-MS : Quantify purity and detect byproducts.
- Melting point analysis : Compare with literature values (e.g., mp 141–146°C for related nitrobenzoic acids ).
Q. What are the critical storage and handling protocols for this compound?
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitro and acyl groups.
- Avoid prolonged exposure to light due to potential nitro group photoreactivity .
- Use desiccants to mitigate hygroscopicity, as moisture may degrade the benzoyl moiety.
Advanced Research Questions
Q. How can computational tools predict the biological activity or pharmacokinetic properties of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial RNA polymerase, as suggested in inhibition studies ).
- ADMET prediction : Tools like SwissADME or pkCSM can estimate absorption, toxicity, and metabolic stability. For instance, the nitro group may raise red flags for mutagenicity, requiring experimental validation .
- Quantum chemical calculations : Gaussian or ORCA can optimize geometry and compute electrostatic potentials to rationalize reactivity .
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural analysis?
- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refinement. For twinned data, apply the TWIN command and HKLF 5 format .
- ORTEP-3 : Visualize thermal ellipsoids to identify disorder; refine occupancies iteratively .
- WinGX integration : Combine multiple datasets and validate using R-factor convergence (e.g., R1 < 0.05 for high-resolution structures) .
Q. What mechanistic insights exist for this compound’s role in inhibiting bacterial pathogens?
In Streptococcus pneumoniae, derivatives of this compound disrupt RNA polymerase-sigma factor interactions, blocking transcription initiation. Key steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
